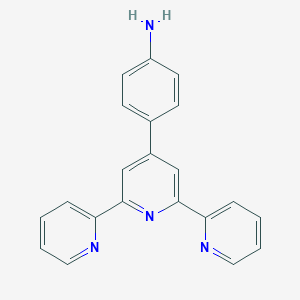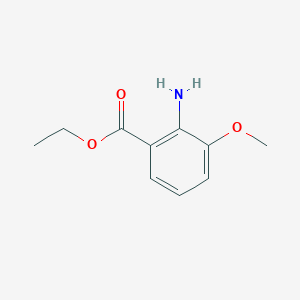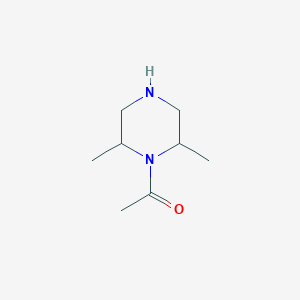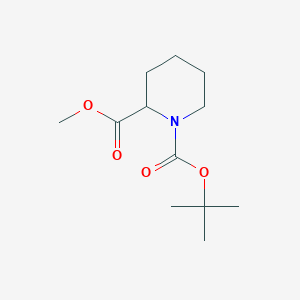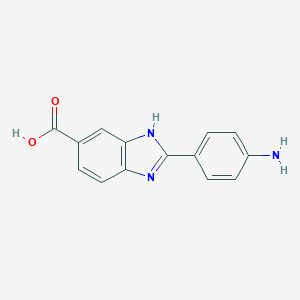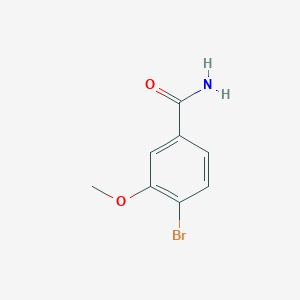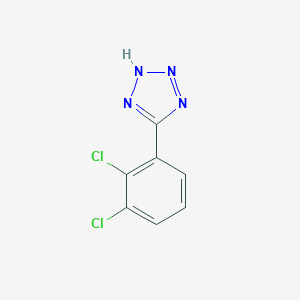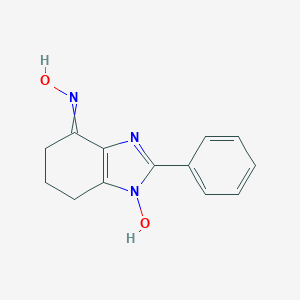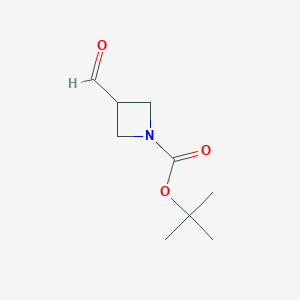
tert-ブチル3-ホルミルアゼチジン-1-カルボン酸エステル
概要
説明
Tert-butyl 3-formylazetidine-1-carboxylate is an organic compound with the molecular formula C9H15NO3. It is a white to light yellow solid with high reactivity and selectivity, making it a valuable intermediate in organic synthesis . This compound is particularly useful in the preparation of various functionalized molecules, especially in the pharmaceutical industry .
科学的研究の応用
Tert-butyl 3-formylazetidine-1-carboxylate has several applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions
Tert-butyl 3-formylazetidine-1-carboxylate can be synthesized through the reaction of azetidine-1-carboxylate with formyl chloride . The reaction typically involves the use of an inert atmosphere and low temperatures to ensure high yield and purity . The compound is often purified through recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of tert-butyl 3-formylazetidine-1-carboxylate involves large-scale reactions under controlled conditions. The use of automated reactors and continuous flow systems helps in maintaining consistent quality and yield . The compound is then packaged and stored under inert conditions to prevent degradation .
化学反応の分析
Types of Reactions
Tert-butyl 3-formylazetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, including amines, alcohols, and thiols.
Major Products Formed
Oxidation: Tert-butyl 3-carboxylazetidine-1-carboxylate.
Reduction: Tert-butyl 3-hydroxyazetidine-1-carboxylate.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
作用機序
The mechanism of action of tert-butyl 3-formylazetidine-1-carboxylate involves its reactivity with various nucleophiles and electrophiles. The formyl group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
類似化合物との比較
Similar Compounds
- 1-Boc-azetidine-3-carboxaldehyde
- tert-Butyl 3-ethynylazetidine-1-carboxylate
- tert-Butyl 3-hydroxyazetidine-1-carboxylate
Uniqueness
Tert-butyl 3-formylazetidine-1-carboxylate is unique due to its high reactivity and selectivity, which makes it an excellent intermediate for the synthesis of various functionalized molecules . Its ability to undergo multiple types of chemical reactions, including oxidation, reduction, and substitution, further enhances its versatility in organic synthesis .
特性
IUPAC Name |
tert-butyl 3-formylazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-4-7(5-10)6-11/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQOZRRUGOADSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443973 | |
| Record name | Tert-butyl 3-formylazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177947-96-5 | |
| Record name | Tert-butyl 3-formylazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-formylazetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
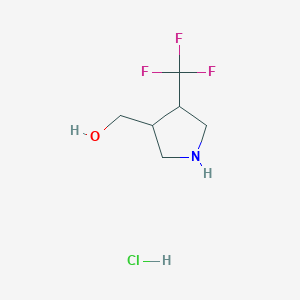
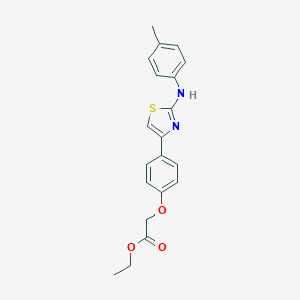
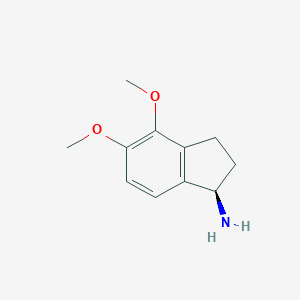
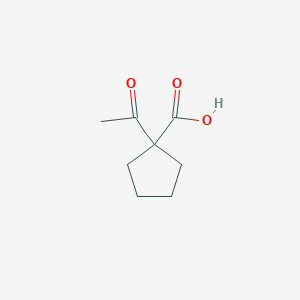
![3-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B62702.png)
